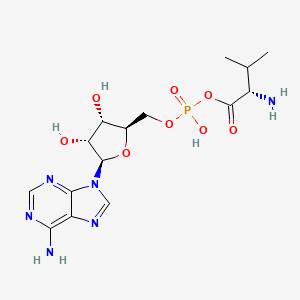

Valyl adenylate

Description

Structure

3D Structure

Properties

CAS No. |

52435-65-1 |

|---|---|

Molecular Formula |

C15H23N6O8P |

Molecular Weight |

446.35 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-3-methylbutanoate |

InChI |

InChI=1S/C15H23N6O8P/c1-6(2)8(16)15(24)29-30(25,26)27-3-7-10(22)11(23)14(28-7)21-5-20-9-12(17)18-4-19-13(9)21/h4-8,10-11,14,22-23H,3,16H2,1-2H3,(H,25,26)(H2,17,18,19)/t7-,8+,10-,11-,14-/m1/s1 |

InChI Key |

KAVINRUMCQFLGF-NIXGFCADSA-N |

SMILES |

CC(C)C(C(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N |

Canonical SMILES |

CC(C)C(C(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Valyl adenylate; Valyl-adenylate; Valyladenylate; |

Origin of Product |

United States |

Foundational & Exploratory

The Lynchpin of Protein Synthesis: A Technical Guide to the Role of Valyl Adenylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Valyl-tRNA synthetase (ValRS), a crucial enzyme in the translation machinery, ensures the fidelity of protein synthesis by catalyzing the specific attachment of valine to its cognate tRNA (tRNAVal). This process is initiated through the formation of a high-energy intermediate, valyl adenylate (Val-AMP). This technical guide provides an in-depth exploration of the formation, function, and significance of this compound. It details the biochemical pathway, presents key kinetic and binding data, outlines detailed experimental protocols for studying the enzyme's activity, and discusses the regulatory mechanisms governing ValRS. Furthermore, this guide explores the potential of ValRS as a therapeutic target, providing a comprehensive resource for professionals in biomedical research and drug development.

The Core Reaction: Formation of this compound

The process of charging tRNAVal with valine is a two-step reaction catalyzed by Valyl-tRNA synthetase (ValRS). The formation of this compound is the critical first step, activating the amino acid for subsequent transfer to the tRNA.[1][2]

Step 1: Amino Acid Activation (Adenylation) ValRS binds L-valine and ATP. The carboxyl group of valine performs a nucleophilic attack on the α-phosphate of ATP, resulting in the formation of the mixed anhydride, this compound, and the release of inorganic pyrophosphate (PPi).[3] This intermediate remains tightly bound to the enzyme's active site.

Step 2: Aminoacyl Transfer The 2'- or 3'-hydroxyl group of the terminal adenosine (A76) of tRNAVal attacks the carbonyl carbon of the enzyme-bound this compound. This transfers the valyl group to the tRNA, forming L-valyl-tRNAVal and releasing AMP.[2][3] The charged tRNA is then ready to participate in protein synthesis on the ribosome.

Quantitative Analysis: Enzyme Kinetics and Inhibition

The efficiency and specificity of this compound formation and the subsequent aminoacylation are defined by key kinetic parameters. These values are essential for understanding the enzyme's function and for the development of specific inhibitors.

| Parameter | Value | Organism/Condition | Substrate/Inhibitor | Reference |

| KM | 47 µM | Escherichia coli | Valine | [4] |

| KM | 0.1 µM | Escherichia coli | tRNA | [4] |

| Ki | 0.21 mM | Lupinus luteus | S-adenosylhomocysteine (vs. ATP) | [5] |

| Ki | 0.33 mM | Lupinus luteus | S-adenosylhomocysteine (vs. Valine) | [5] |

| Ki | 0.35 mM | Lupinus luteus | S-adenosylhomocysteine (vs. tRNA) | [5] |

Note: Kinetic parameters can vary significantly depending on the organism, enzyme purity, and assay conditions.

Maintaining Fidelity: The Proofreading Mechanism

To prevent errors in protein synthesis, ValRS possesses a sophisticated proofreading or "editing" function. It can mistakenly activate threonine, an amino acid structurally similar to valine, forming threonyl-adenylate. However, ValRS employs a "double-sieve" mechanism to ensure fidelity.[6]

-

First Sieve (Active Site): The primary active site rejects larger amino acids like isoleucine based on size.

-

Second Sieve (Editing Site): Misactivated Thr-AMP or misacylated Thr-tRNAVal is translocated to a separate editing domain where it is hydrolyzed.[1] This post-transfer editing is the primary mechanism for rejecting threonine.[1]

Regulation of Valyl-tRNA Synthetase Activity

The cellular activity of ValRS is tightly controlled at both transcriptional and post-translational levels to meet the demands of protein synthesis.

-

Transcriptional Regulation by NOTCH1: In certain cancers, such as T-cell acute lymphoblastic leukemia (T-ALL), the oncogenic NOTCH1 signaling pathway directly upregulates the expression of the ValRS gene (VARS). This provides the leukemic cells with the high translational capacity needed for rapid proliferation.[7]

-

Post-Translational Regulation by eEF-1H: In mammalian cells, ValRS is part of a multi-synthetase complex and can form a specific sub-complex with the elongation factor eEF-1H. The EF-1α subunit, in the presence of GTP, has been shown to increase the activity of ValRS, suggesting a mechanism for coupling tRNA charging directly to the translational elongation machinery, a process known as "tRNA channeling".[1][6]

Experimental Protocols for Studying ValRS

Analyzing the kinetics and binding properties of ValRS is fundamental to its characterization. Below are detailed methodologies for key assays.

ATP-Pyrophosphate (PPi) Exchange Assay

This assay measures the amino acid activation step (Step 1) by quantifying the rate of ATP-PPi exchange, which is dependent on the presence of the specific amino acid.

Principle: The formation of the aminoacyl-adenylate is reversible. In the presence of radiolabeled pyrophosphate ([³²P]PPi) and the cognate amino acid (valine), the enzyme will catalyze the reverse reaction, incorporating the [³²P]PPi into ATP. The amount of [³²P]ATP formed is proportional to the enzyme's activation activity.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT). The mixture should contain ATP, L-valine, and the purified ValRS enzyme.

-

Initiation: Start the reaction by adding [³²P]PPi to the mixture. Incubate at a constant temperature (e.g., 37°C).

-

Quenching: At defined time points, take aliquots of the reaction and quench them by adding a solution of trichloroacetic acid (TCA) containing activated charcoal.

-

Separation: The charcoal binds the newly formed [³²P]ATP and unreacted ATP, while the unincorporated [³²P]PPi remains in the supernatant.

-

Washing: Pellet the charcoal by centrifugation and wash it multiple times with a phosphate buffer to remove all unbound [³²P]PPi.

-

Quantification: Measure the radioactivity of the charcoal pellet using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of [³²P]ATP formed.

-

Data Analysis: Plot the amount of [³²P]ATP formed over time to determine the initial reaction velocity. Kinetic parameters (KM for valine and ATP, kcat) can be determined by varying the substrate concentrations and fitting the data to the Michaelis-Menten equation.

tRNA Aminoacylation Assay

This assay measures the overall reaction, quantifying the amount of amino acid transferred to the tRNA.

Principle: A radiolabeled amino acid (e.g., [³H] or [¹⁴C]-valine) is used as a substrate. The ValRS-catalyzed reaction incorporates the labeled valine into a high-molecular-weight tRNA molecule. The charged tRNA can be precipitated, separating it from the free, unincorporated radiolabeled valine.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, MgCl₂, ATP, purified ValRS, and in vitro transcribed or purified tRNAVal.

-

Initiation: Start the reaction by adding radiolabeled L-valine (e.g., [³H]-valine). Incubate at a constant temperature.

-

Quenching and Precipitation: At various time points, remove aliquots and spot them onto filter paper discs (e.g., Whatman 3MM). Immediately plunge the filters into ice-cold 5-10% TCA to precipitate the tRNA and stop the reaction.

-

Washing: Wash the filters extensively with cold TCA and then ethanol to remove all unincorporated [³H]-valine.

-

Drying and Quantification: Dry the filter discs completely and place them in scintillation vials with a suitable scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of valine incorporated into tRNA at each time point. Determine initial velocities and calculate kinetic parameters (KM for tRNA, kcat) by varying substrate concentrations.

Fluorescence Titration for Binding Affinity (Kd) Determination

This method is used to measure the dissociation constant (Kd) of a ligand (e.g., valine, ATP, or a non-hydrolyzable analog) to ValRS by monitoring changes in the intrinsic tryptophan fluorescence of the enzyme.

Principle: The fluorescence emission of tryptophan residues within a protein is sensitive to their local environment. When a ligand binds to the active site, it can cause a conformational change in the protein, altering the environment of nearby tryptophans and leading to a change (quenching or enhancement) in the fluorescence signal.

Methodology:

-

Sample Preparation: Prepare a solution of purified ValRS in a suitable buffer at a fixed concentration (e.g., 1-2 µM). The buffer should be filtered and degassed to minimize scattering.

-

Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to ~295 nm (to selectively excite tryptophan) and record the emission spectrum (typically from 310 to 400 nm).

-

Titration: Perform a stepwise titration by adding small, increasing amounts of a concentrated ligand stock solution to the cuvette containing the ValRS solution.

-

Measurement: After each addition of the ligand, allow the system to equilibrate (1-2 minutes) and then record the fluorescence emission spectrum.

-

Data Correction: Correct the fluorescence intensity values for dilution at each titration point.

-

Data Analysis: Plot the change in fluorescence intensity (ΔF) against the ligand concentration. Fit the resulting binding isotherm to an appropriate binding equation (e.g., a single-site binding model) to calculate the dissociation constant (Kd).[8]

This compound and ValRS in Drug Development

Aminoacyl-tRNA synthetases are essential for life, and differences between microbial and human enzymes make them attractive targets for the development of antimicrobial agents.[9] Inhibiting ValRS would halt protein synthesis, leading to bacterial cell death.

Inhibitor Strategies:

-

Substrate Mimetics: Many inhibitors are designed as analogs of the natural substrates (amino acid, ATP) or the aminoacyl-adenylate intermediate.

-

ATP-Competitive Inhibitors: Compounds that bind to the ATP pocket can effectively block the initial adenylation step. For example, S-adenosylhomocysteine is a competitive inhibitor with respect to ATP in the ATP-PPi exchange reaction.[5]

-

Valyl-Adenylate Analogs: Stable analogs of valyl-AMP, which mimic the transition state, can be potent inhibitors of ValRS and other adenylate-forming enzymes.[3]

While several aaRS inhibitors are in clinical use or development (e.g., mupirocin for IleRS, tavaborole for LeuRS, and halofuginone for ProRS), the development of ValRS-specific inhibitors remains an active area of research with significant therapeutic potential.[9][10]

Conclusion

This compound is not merely a transient molecule but the energetic cornerstone of valine incorporation into the proteome. Its formation, catalyzed by Valyl-tRNA synthetase, represents a critical control point governed by intricate kinetics, proofreading mechanisms, and cellular regulation. The detailed understanding of this process, facilitated by the experimental protocols outlined herein, is paramount for fundamental biology and provides a robust framework for the rational design of novel therapeutics targeting this essential enzymatic pathway.

References

- 1. Valyl-tRNA Synthetase [aars.online]

- 2. Mechanism of molecular interactions for tRNAVal recognition by valyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis for Specific Inhibition of tRNA Synthetase by an ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. The mechanism of inhibition of valyl-tRNA synthetase by S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Valyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Valyl adenylate formation by Valyl-tRNA synthetase

An In-depth Technical Guide on the Mechanism of Valyl Adenylate Formation by Valyl-tRNA Synthetase

Introduction

Valyl-tRNA Synthetase (ValRS) is a crucial enzyme in the process of protein biosynthesis. It belongs to the class-I family of aminoacyl-tRNA synthetases (aaRSs), enzymes responsible for ensuring the fidelity of the genetic code by attaching the correct amino acid to its corresponding transfer RNA (tRNA).[1][2] This "charging" or "aminoacylation" process is a two-step reaction. The first and rate-limiting step, which is the focus of this guide, is the activation of the amino acid valine through the formation of a high-energy intermediate, this compound (Val-AMP).[2][3] The overall reaction catalyzed by ValRS is:

-

Valine + ATP ⇌ Valyl-AMP + PPi

-

Valyl-AMP + tRNAVal ⇌ Valyl-tRNAVal + AMP

Given their essential role in cell viability, aaRSs, including ValRS, are significant targets for the development of novel antimicrobial agents.[3][4] This guide provides a detailed examination of the mechanism, kinetics, and structural basis of the initial this compound formation step, tailored for researchers and professionals in drug development.

The Catalytic Mechanism of this compound Formation

The formation of this compound occurs within the catalytic active site of ValRS, which is located in a conserved Rossmann fold domain characteristic of class I synthetases.[5] The reaction involves the nucleophilic attack of the carboxylate group of L-valine on the α-phosphate of an ATP molecule, leading to the formation of the mixed anhydride, valyl-AMP, and the subsequent release of inorganic pyrophosphate (PPi).[2][6][7]

This activation step is essential as it creates a high-energy bond that facilitates the subsequent transfer of the valyl moiety to the 3'-end of its cognate tRNA (tRNAVal).[7][8]

Caption: Reaction pathway for this compound formation catalyzed by ValRS.

Structural Basis and Substrate Specificity

ValRS maintains high fidelity through a "double-sieve" mechanism that ensures the correct selection of valine over other amino acids.[9] The formation of this compound is governed by the first sieve, which is a size-based exclusion mechanism within the catalytic active site.

-

The "First Sieve" : The architecture of the valine binding pocket sterically excludes amino acids larger than valine, such as isoleucine.[9]

-

Substrate Recognition : The enzyme specifically recognizes the side chain of valine. While it can mistakenly activate the isosteric but more hydrophilic L-threonine, this error is corrected by a separate editing domain in a subsequent step, not during adenylate formation.[5][9]

The crystal structure of Thermus thermophilus ValRS in complex with a valyl-adenylate analogue has been resolved, providing detailed insights into these interactions.[9][10] The enzyme enfolds the substrates, positioning the valine carboxylate for optimal attack on the ATP's α-phosphate.

References

- 1. VARS1 valyl-tRNA synthetase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]

- 3. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Valyl-tRNA Synthetase [aars.online]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Valyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Mechanism of molecular interactions for tRNAVal recognition by valyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

Valyl Adenylate: A Comprehensive Technical Guide on its Structure, Properties, and Pivotal Role in Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valyl adenylate (Val-AMP) is a high-energy aminoacyl-adenylate intermediate essential for the fidelity of protein synthesis. Formed in the active site of valyl-tRNA synthetase (ValRS), it represents the activated form of the amino acid L-valine, primed for transfer to its cognate transfer RNA (tRNAVal). This technical guide provides an in-depth exploration of the chemical structure and properties of this compound, its enzymatic synthesis and hydrolysis, and its critical role in the intricate mechanisms of amino acid selection and tRNA charging. Detailed experimental protocols for the study of this compound and the kinetics of its formation are also presented, along with a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers in biochemistry, molecular biology, and drug development who are focused on the mechanisms of protein synthesis and the development of novel antimicrobial agents targeting aminoacyl-tRNA synthetases.

Introduction

The accurate translation of the genetic code into functional proteins is a cornerstone of molecular biology. Aminoacyl-tRNA synthetases (aaRS) are the enzymes responsible for the precise attachment of amino acids to their corresponding tRNAs, a critical step in ensuring translational fidelity. This process occurs in two main steps: the activation of the amino acid via the formation of an aminoacyl-adenylate intermediate, and the subsequent transfer of the activated aminoacyl group to the 3' end of the cognate tRNA.

This compound is the intermediate formed from L-valine and ATP, catalyzed by valyl-tRNA synthetase (ValRS). The formation and subsequent fate of this molecule are tightly controlled by the enzyme to ensure that only valine is incorporated into the nascent polypeptide chain in response to valine codons. The study of this compound provides crucial insights into the mechanisms of substrate recognition, catalysis, and proofreading by ValRS. Furthermore, as the aminoacyl-tRNA synthetases are essential for bacterial viability and often exhibit significant structural differences between prokaryotic and eukaryotic organisms, they represent attractive targets for the development of novel antibiotics. A thorough understanding of the intermediates in their catalytic cycle, such as this compound, is therefore of significant interest to the drug development community.

This compound: Structure and Chemical Properties

This compound is a mixed anhydride formed between the carboxyl group of L-valine and the phosphoryl group of adenosine monophosphate (AMP). This anhydride bond is a high-energy linkage, making the aminoacyl group readily transferable to the 2'- or 3'-hydroxyl group of the terminal adenosine of tRNAVal.

Chemical Structure

The chemical structure of L-valyl adenylate is depicted below:

Figure 1. Chemical structure of L-valyl adenylate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C15H23N6O8P | PubChem |

| Molecular Weight | 446.35 g/mol | PubChem |

| IUPAC Name | [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-3-methylbutanoate | PubChem |

| CAS Number | 52435-65-1 | PubChem |

| InChI Key | KAVINRUMCQFLGF-NIXGFCADSA-N | PubChem |

Enzymatic Synthesis and Role in Aminoacylation

This compound is synthesized in the active site of valyl-tRNA synthetase in the first step of the aminoacylation reaction. This activation step is driven by the hydrolysis of pyrophosphate.

The Aminoacylation Pathway

The overall reaction catalyzed by ValRS is as follows:

-

Amino Acid Activation: Valine + ATP ⇌ Valyl-AMP + PPi

-

Aminoacyl Transfer: Valyl-AMP + tRNAVal → Valyl-tRNAVal + AMP

The formation of this compound is a reversible reaction. However, in the cellular environment, the reaction is driven forward by the rapid hydrolysis of the released pyrophosphate (PPi) by the enzyme pyrophosphatase.

Quantitative Kinetic Parameters

The table below summarizes key kinetic parameters for the valyl-tRNA synthetase from Escherichia coli.

| Parameter | Substrate | Value | Organism | Reference |

| Km | L-Valine | 0.83 mM | E. coli | [1] |

| Km | ATP | 2.8 mM | E. coli | [1] |

| Km | tRNAVal | ~1 µM | E. coli | |

| kcat (activation) | L-Valine | ~10 s-1 | E. coli | Estimated from multiple sources |

| Kd | Val-AMP | Not directly measured | E. coli | - |

Note: The kcat for the activation step and the Kd for this compound are not always directly reported and can vary depending on the experimental conditions. The values presented here are estimates based on related studies.

Chemical Stability and Hydrolysis

The high-energy nature of the aminoacyl-adenylate bond makes this compound susceptible to hydrolysis. This hydrolysis can be either non-enzymatic or catalyzed by the synthetase itself as part of its proofreading mechanism.

The rate of non-enzymatic hydrolysis of aminoacyl-adenylates is dependent on pH and temperature. While specific data for this compound is scarce, studies on other aminoacyl-adenylates suggest a half-life on the order of minutes to hours under physiological conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound and the kinetics of its formation.

Enzymatic Synthesis and Isolation of this compound

While chemical synthesis is possible, enzymatic synthesis often provides a more straightforward route to obtaining biologically active L-valyl adenylate. The following protocol is adapted from methods used for other aminoacyl adenylates.

Objective: To synthesize and isolate enzyme-bound this compound.

Materials:

-

Purified Valyl-tRNA Synthetase (ValRS)

-

L-Valine

-

ATP (disodium salt)

-

MgCl2

-

Tris-HCl buffer (pH 7.5)

-

Inorganic pyrophosphatase

-

Sephadex G-50 column

-

Radiolabeled [14C]-L-Valine or [γ-32P]ATP for quantification

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl (pH 7.5), MgCl2, ATP, L-valine (including a radiolabeled tracer), and inorganic pyrophosphatase.

-

Initiation of Reaction: Add a known concentration of purified ValRS to the reaction mixture to initiate the synthesis of this compound.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-5 minutes) to allow for the formation of the enzyme-valyl adenylate complex.

-

Isolation of the Complex: Immediately after incubation, apply the reaction mixture to a pre-equilibrated Sephadex G-50 column. The column should be equilibrated with a buffer containing Tris-HCl (pH 7.5) and MgCl2.

-

Elution: Elute the column with the equilibration buffer. The enzyme-valyl adenylate complex will elute in the void volume, separated from the smaller, unreacted substrates (ATP, valine).

-

Quantification: Collect fractions and determine the amount of radiolabeled this compound formed by liquid scintillation counting.

ATP-PPi Exchange Assay

This is a classic assay to measure the amino acid activation step of the aminoacyl-tRNA synthetase reaction.

Objective: To determine the kinetic parameters (Km and Vmax) for the activation of L-valine by ValRS.

Materials:

-

Purified Valyl-tRNA Synthetase (ValRS)

-

L-Valine

-

ATP (disodium salt)

-

MgCl2

-

Tris-HCl buffer (pH 7.5)

-

[32P]-Pyrophosphate ([32P]PPi)

-

Activated charcoal

-

Perchloric acid

-

Sodium pyrophosphate (unlabeled)

Procedure:

-

Reaction Mixture Preparation: Prepare reaction mixtures containing Tris-HCl (pH 7.5), MgCl2, ATP, and varying concentrations of L-valine.

-

Initiation of Reaction: Add a known amount of ValRS and [32P]PPi to each reaction mixture to start the exchange reaction.

-

Incubation and Quenching: Incubate the reactions at a controlled temperature. At specific time points, take aliquots of the reaction and quench them by adding to a solution of activated charcoal in perchloric acid. The charcoal binds the ATP, while the unincorporated [32P]PPi remains in solution.

-

Washing: Wash the charcoal pellets with a solution of sodium pyrophosphate to remove any non-specifically bound [32P]PPi.

-

Quantification: Resuspend the charcoal pellets in a suitable solvent and measure the amount of [32P] incorporated into ATP using liquid scintillation counting.

-

Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

References

Valyl Adenylate: A Comprehensive Technical Guide to Cellular Localization and Concentration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valyl adenylate is a critical but transient intermediate in protein synthesis, formed during the activation of the amino acid valine by its cognate Valyl-tRNA synthetase (ValRS). Understanding the cellular localization and concentration of this molecule is paramount for studies in translational fidelity, antibiotic development, and the pathology of diseases linked to mutations in aminoacyl-tRNA synthetases. Due to its ephemeral nature as an enzyme-bound intermediate, the localization and concentration of this compound are intrinsically tied to that of Valyl-tRNA synthetase. This guide provides a detailed overview of the cellular distribution and abundance of ValRS as a proxy for this compound, outlines experimental protocols for its study, and presents this information in a structured format for researchers.

Cellular Localization of Valyl-tRNA Synthetase (ValRS)

Valyl-tRNA synthetase exhibits a complex subcellular distribution, reflecting its diverse roles in the cell. It is found in multiple cellular compartments, and its localization can be influenced by its association with other proteins.

Summary of ValRS Cellular Localization:

| Cellular Compartment | Presence | Association and Function |

| Cytoplasm | Predominant | The primary site of cytosolic protein synthesis. ValRS is responsible for charging tRNAVal for translation on cytoplasmic ribosomes. In mammalian cells, cytosolic ValRS (VARS1) can be found as part of a high molecular weight complex with the elongation factor EF-1H.[1][2] This complex, sometimes referred to as the VEGA complex, is thought to facilitate the channeling of aminoacylated tRNA to the ribosome.[2] |

| Mitochondria | Present | A distinct mitochondrial form of ValRS (VARS2 in humans) is responsible for protein synthesis within the mitochondria. In some lower eukaryotes like yeast, a single gene encodes both the cytoplasmic and mitochondrial forms through the use of alternative translation initiation sites.[3] |

| Nucleus | Present | The presence of aminoacyl-tRNA synthetases, including ValRS, in the nucleus suggests non-canonical functions beyond protein synthesis. These may include roles in tRNA export and potentially gene regulation. Nuclear localization can be dependent on the enzyme's association state; for instance, in yeast, the individual components of the Arc1p–MetRS–GluRS complex can enter the nucleus only when dissociated. |

Concentration and Abundance of Valyl-tRNA Synthetase (ValRS)

Quantitative proteomics has provided insights into the abundance of ValRS in various organisms and cell types. This data serves as the most reliable proxy for the potential concentration of the enzyme-bound this compound intermediate.

Table of Valyl-tRNA Synthetase Abundance (in parts per million - ppm):

| Organism | Protein | Tissue/Cell Line | Abundance (ppm) |

| Homo sapiens | VARS1 (Cytosolic) | Average | 18 |

| Mus musculus | Vars | Not specified | 74 |

| Danio rerio | vars | Not specified | 74 |

| Danio rerio | vars2 (Mitochondrial) | Not specified | 7.11 |

| Schizosaccharomyces pombe | vrs2 (Mitochondrial) | Not specified | 7 |

Data sourced from PaxDb, a database of protein abundance.[4]

Concentration of this compound

Direct measurement of the intracellular concentration of free this compound is technically challenging due to its nature as a highly transient, enzyme-bound intermediate. The formation of this compound is the first step in the two-step aminoacylation reaction, and it is rapidly consumed in the second step, the transfer of valine to its cognate tRNA.

Challenges in Measuring this compound Concentration:

-

Instability: The acyl-adenylate bond is high-energy and prone to hydrolysis.

-

Enzyme Sequestration: The vast majority of this compound is expected to be bound to the active site of ValRS.

-

Low Steady-State Levels: The rapid turnover of the intermediate keeps its free concentration extremely low.

While direct intracellular concentrations are not available, it is understood that the localized concentration at the active site of ValRS is sufficient to drive the aminoacylation reaction forward. The overall cellular capacity for this compound formation is therefore a function of the ValRS concentration and its kinetic parameters.

Experimental Protocols

Subcellular Fractionation for Determining Protein Localization

This protocol describes a general method for separating major cellular compartments to determine the localization of Valyl-tRNA synthetase.

Objective: To isolate nuclear, mitochondrial, and cytosolic fractions from cultured cells.

Materials:

-

Cultured cells (e.g., HeLa, HEK293)

-

Phosphate-buffered saline (PBS), ice-cold

-

Hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, with protease inhibitors)

-

Isotonic buffer (e.g., PBS with 250 mM sucrose)

-

Mitochondria isolation buffer (e.g., 20 mM HEPES-KOH pH 7.5, 220 mM mannitol, 70 mM sucrose, 1 mM EDTA, with protease inhibitors)

-

Dounce homogenizer

-

Microcentrifuge

-

Ultracentrifuge (for membrane fractions, optional)

Procedure:

-

Cell Harvesting: Harvest cultured cells and wash twice with ice-cold PBS.

-

Cell Lysis: Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15-30 minutes to allow cells to swell.

-

Homogenization: Lyse the cells by passing the suspension through a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes).

-

Nuclear Fractionation: Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C. The pellet contains the nuclei. The supernatant contains the cytoplasm and mitochondria.

-

Cytoplasmic and Mitochondrial Fractionation: Carefully collect the supernatant from the previous step and centrifuge at a higher speed (e.g., 10,000-12,000 x g) for 15-20 minutes at 4°C. The resulting pellet is the mitochondrial fraction, and the supernatant is the cytosolic fraction.

-

Washing and Storage: Wash each fraction with an appropriate buffer and store at -80°C for further analysis (e.g., Western blotting for ValRS).

Workflow Diagram for Subcellular Fractionation:

Caption: Workflow for the differential centrifugation-based subcellular fractionation of cultured cells.

Detection of Aminoacyl-Adenylate Formation

This protocol outlines a common in vitro method to detect the formation of this compound by ValRS.

Objective: To measure the formation of the [32P]-labeled ATP-PPi exchange product, which is indicative of aminoacyl-adenylate formation.

Materials:

-

Purified Valyl-tRNA synthetase

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

ATP

-

[32P]Pyrophosphate (PPi)

-

Valine

-

Activated charcoal

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, [32P]PPi, and valine.

-

Initiate Reaction: Start the reaction by adding the purified ValRS enzyme to the mixture. Incubate at the optimal temperature for the enzyme (e.g., 37°C).

-

Time Points: At various time points, take aliquots of the reaction mixture.

-

Quenching and Charcoal Binding: Stop the reaction in the aliquots by adding a solution of activated charcoal in perchloric acid. The charcoal will bind the newly formed [32P]ATP, while the unincorporated [32P]PPi remains in solution.

-

Washing: Wash the charcoal pellet multiple times with water or a suitable buffer to remove any unbound [32P]PPi.

-

Quantification: Resuspend the final charcoal pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [32P]ATP formed, which reflects the rate of this compound formation.

Logical Diagram for Aminoacyl-Adenylate Detection:

Caption: Logical flow of the ATP-PPi exchange assay for detecting aminoacyl-adenylate formation.

Conclusion

The cellular landscape of this compound is defined by the localization and concentration of its synthesizing enzyme, Valyl-tRNA synthetase. Predominantly found in the cytoplasm, with significant presence in the mitochondria and nucleus, ValRS ensures the availability of activated valine for protein synthesis in these compartments. While direct measurement of this compound concentration remains a formidable challenge, the quantitative data on ValRS abundance, coupled with the detailed experimental protocols provided herein, offers a robust framework for researchers investigating the intricacies of protein synthesis and its associated pathologies. This guide serves as a foundational resource for the design and execution of experiments aimed at elucidating the roles of this compound and ValRS in cellular metabolism and disease.

References

Spontaneous Hydrolysis of Valyl Adenylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spontaneous hydrolysis of valyl adenylate (Val-AMP), a critical intermediate in protein synthesis. Understanding the intrinsic stability of this molecule is fundamental for research in aminoacyl-tRNA synthetase (aaRS) kinetics, translational fidelity, and the development of novel therapeutics targeting these enzymes. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying biochemical pathways and experimental workflows.

Introduction: The Role of this compound in Translational Fidelity

This compound is a high-energy mixed anhydride formed in the first step of the aminoacylation reaction catalyzed by valyl-tRNA synthetase (ValRS). This reaction involves the activation of the amino acid valine by ATP, releasing pyrophosphate (PPi).

Reaction: Valine + ATP ⇌ Valyl-AMP + PPi

The formed Val-AMP intermediate can then either react with its cognate tRNA (tRNAVal) to form valyl-tRNAVal or undergo hydrolysis, either spontaneously or enzymatically. This hydrolytic pathway is a crucial component of the proofreading or "editing" mechanism that ensures the high fidelity of protein synthesis. If a non-cognate amino acid is mistakenly activated, its adenylate is rapidly hydrolyzed, preventing the formation of a mischarged tRNA. While enzymatic hydrolysis is a key editing pathway, the intrinsic, spontaneous hydrolysis rate of the aminoacyl adenylate itself contributes to the overall fidelity of the system.

Quantitative Data on Hydrolysis Rates

The hydrolysis of aminoacyl adenylates is influenced by pH and can be catalyzed by water (H₂O), hydroxide ions (OH⁻), and acid (H⁺). The table below also includes data for the hydrolysis of enzyme-bound this compound and the related valyl-tRNA ester bond for comparison.

| Compound | Condition | Rate Constant (k) | Half-life (t1/2) | Reference |

| Phenylalanyl-AMP | pH 4-8 (attack by H₂O and OH⁻) | Not specified | - | [1] |

| pH < 4 (acid-catalyzed) | Not specified | - | [1] | |

| pH > 8 (OH⁻ attack predominates) | Not specified | - | [1] | |

| Enzyme-bound Valyl-AMP | Bound to Lupinus luteus ValRS | 0.018 min⁻¹ | ~38.5 min | [2] |

| Valyl-tRNAVal | pH 7.0, 37°C | Not specified | 640 ± 40 min | [3] |

Note: The hydrolysis rates for Phe-AMP are described by complex rate laws dependent on pH, and a single rate constant is not provided in the source material. The rate for enzyme-bound Val-AMP demonstrates significant protection from hydrolysis by the enzyme.

Signaling Pathways and Logical Relationships

The formation and fate of this compound are central to the initial stage of protein synthesis. The diagram below illustrates the key decision point for the Val-AMP intermediate: transfer to tRNA or hydrolysis.

Caption: Logical flow of valine activation, transfer, and hydrolysis.

Experimental Protocols

Determining the hydrolysis rate of a labile intermediate like this compound requires specialized techniques to handle the rapid reaction kinetics. Quench-flow and HPLC analysis are the primary methods employed.

This is a generalized protocol as the synthesis is typically performed in situ during kinetic experiments.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Substrates: Add L-valine and ATP to the desired concentrations. Radiolabeled substrates (e.g., [³H]valine or [α-³²P]ATP) are often used for detection.

-

Enzyme: The reaction is initiated by adding a purified Valyl-tRNA Synthetase. The enzyme catalyzes the formation of Val-AMP.

-

Purification (for characterization): For isolation of the enzyme-Val-AMP complex, the reaction mixture can be rapidly passed through a size-exclusion chromatography column (e.g., Sephadex G-100) pre-equilibrated with the reaction buffer at a low temperature (e.g., 4°C) to separate the complex from smaller molecules like free ATP and valine[2].

The quench-flow technique allows for the measurement of reaction kinetics on a millisecond timescale.

-

Apparatus Setup: A quench-flow apparatus with at least two syringes for reactants and one for a quench solution is required.

-

Reactant Loading:

-

Syringe 1: Purified ValRS in reaction buffer.

-

Syringe 2: L-valine and [α-³²P]ATP in the same reaction buffer.

-

-

Quench Solution: A solution that instantly stops the reaction, such as a strong acid (e.g., 1 M HCl or 7% perchloric acid).

-

Execution:

-

The contents of Syringes 1 and 2 are rapidly mixed, initiating the formation of [α-³²P]Val-AMP.

-

The reaction mixture flows through a delay loop of a specific length, which determines the reaction time.

-

After the delay, the reaction mixture is mixed with the quench solution, stopping the reaction.

-

By varying the length of the delay loop or the flow rate, different time points of the reaction can be sampled.

-

-

Analysis: The quenched samples are analyzed to separate the product ([α-³²P]Val-AMP) from the substrate ([α-³²P]ATP). This is typically done using thin-layer chromatography (TLC)[4]. The amount of product at each time point is quantified using a phosphorimager or scintillation counting.

-

Data Fitting: The product concentration is plotted against time, and the data are fitted to a first-order decay curve to determine the hydrolysis rate constant (k).

Caption: Workflow for a quench-flow experiment to measure hydrolysis.

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the components of the reaction mixture over time.

-

Reaction Setup: A reaction is set up as described in 4.1, but typically on a larger scale and without radiolabeling.

-

Time Sampling: At specific time intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched, often by adding a strong acid (like trifluoroacetic acid, TFA) and/or placing it on ice.

-

HPLC System:

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of two solvents is used for elution. For example, Solvent A: 0.1% TFA in water, and Solvent B: 0.1% TFA in acetonitrile. The gradient is programmed to separate valine, ATP, AMP, and Val-AMP based on their polarity.

-

Detector: A UV detector set to a wavelength where the adenine ring absorbs (typically around 260 nm).

-

-

Analysis:

-

Standard solutions of valine, ATP, and AMP are run to determine their retention times.

-

The experimental samples are injected, and the chromatograms are recorded. The peak corresponding to Val-AMP will decrease over time, while the peak for AMP will increase.

-

The area under each peak is integrated to determine the concentration of each species at each time point.

-

-

Data Fitting: The concentration of Val-AMP is plotted against time, and the data are fitted to an exponential decay curve to calculate the hydrolysis rate.

Conclusion

The spontaneous hydrolysis of this compound represents a fundamental chemical constraint within which the machinery of protein synthesis must operate. While the ValRS enzyme can protect its cognate Val-AMP intermediate, the intrinsic lability of this bond underscores the need for rapid and efficient transfer to tRNA to prevent wasteful hydrolysis. The experimental techniques outlined in this guide, such as quench-flow and HPLC, are powerful tools for dissecting the kinetics of both spontaneous and enzyme-mediated hydrolysis, providing crucial data for understanding the mechanisms of translational fidelity and for the development of targeted antimicrobial and therapeutic agents.

References

- 1. Hydrolytic properties of phenylalanyl- and N-acetylphenylalanyl adenylate anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Yellow lupin (Lupinus luteus) aminoacyl-tRNA synthetases. Isolation and some properties of enzyme-bound this compound and seryl adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino acid–dependent stability of the acyl linkage in aminoacyl-tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

Interaction of Valyl adenylate with the Valyl-tRNA synthetase active site

An In-depth Technical Guide on the Interaction of Valyl Adenylate with the Valyl-tRNA Synthetase Active Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation and interaction of the this compound intermediate within the active site of valyl-tRNA synthetase (ValRS). It covers the catalytic mechanism, quantitative binding data, and the experimental protocols used to elucidate these interactions, offering valuable insights for research and therapeutic development.

Valyl-tRNA synthetase is a crucial enzyme in protein biosynthesis, responsible for the specific attachment of the amino acid valine to its cognate transfer RNA (tRNA^Val^)[1][2]. This process, known as aminoacylation, ensures the fidelity of the genetic code during translation[3]. The reaction proceeds through a two-step mechanism involving a high-energy intermediate, this compound (Val-AMP)[2][3]. Understanding the interaction of this intermediate with the enzyme's active site is fundamental for elucidating the enzyme's mechanism and for the development of novel antimicrobial agents that target this essential cellular process[4][5].

The Two-Step Aminoacylation Reaction

Valyl-tRNA synthetase, a class I aminoacyl-tRNA synthetase, catalyzes the charging of tRNA^Val^ in a two-step reaction[1][6]:

-

Amino Acid Activation: In the first step, valine and adenosine triphosphate (ATP) bind to the synthetic active site of ValRS. The enzyme then catalyzes the nucleophilic attack of the valine carboxylate group on the α-phosphate of ATP, leading to the formation of the mixed anhydride intermediate, this compound, and the release of pyrophosphate (PPi)[2][7]. This reaction is reversible.

Valine + ATP ↔ Valyl-AMP + PPi

-

Aminoacyl Transfer: In the second step, the activated valyl moiety is transferred from the adenylate to the 3'-hydroxyl group of the terminal adenosine of tRNA^Val^, forming valyl-tRNA^Val^ and releasing adenosine monophosphate (AMP)[2][3].

Valyl-AMP + tRNA^Val^ → Valyl-tRNA^Val^ + AMP

The fidelity of this process is critical. ValRS possesses proofreading or "editing" mechanisms to hydrolyze incorrectly activated amino acids (like threonine) or misacylated tRNAs, thus preventing errors in protein synthesis[1][6][8]. This editing can occur at the level of the aminoacyl-adenylate (pre-transfer editing) or after the amino acid has been transferred to the tRNA (post-transfer editing)[6][8].

Interaction of this compound in the ValRS Active Site

The this compound intermediate is transiently but tightly bound within the catalytic pocket of ValRS. Structural studies, often using non-hydrolyzable analogs of Val-AMP, have provided insights into this interaction[6]. The active site is shaped to specifically recognize the side chain of valine, distinguishing it from other amino acids. The binding of the adenylate moiety is also critical, involving interactions with conserved residues within the synthetase active site. These interactions correctly orient the activated amino acid for the subsequent transfer to tRNA^Val^.

The crystal structure of Thermus thermophilus ValRS complexed with a valyl-adenylate analogue and tRNA^Val^ has been determined, corroborating biochemical findings and providing a structural basis for the recognition of both the amino acid and the tRNA[6].

Quantitative Data on ValRS Interactions

The following tables summarize key kinetic and inhibition parameters for ValRS from various organisms, providing a quantitative basis for understanding substrate binding and inhibition.

Table 1: Kinetic Parameters for Thermus thermophilus ValRS

| Substrate | Parameter | Value | Reference |

| tRNA^Val^ | K_M_ | Increased 28-fold with coiled-coil domain deletion | [3] |

| tRNA^Val^ | k_cat_ | Decreased 19-fold with coiled-coil domain deletion | [3] |

Note: The deletion of the C-terminal coiled-coil domain significantly impacts the affinity for and turnover of tRNA^Val^, highlighting its importance in tRNA binding and stabilization of the L-shaped structure.[3]

Table 2: Inhibition Constants (K_i_) for Lupin ValRS

| Inhibitor | Substrate Varied | Inhibition Type | K_i_ (mM) | Reference |

| S-Adenosylhomocysteine | ATP (saturating valine) | Competitive | 0.21 | [9] |

| S-Adenosylhomocysteine | Valine (saturating ATP) | Competitive | 0.33 | [9] |

| S-Adenosylhomocysteine | tRNA^Val^ | Uncompetitive | 0.35 | [9] |

Note: S-Adenosylhomocysteine acts as a competitive inhibitor with respect to ATP and valine in the ATP-PPi exchange reaction, suggesting it binds to the this compound site on the enzyme.[9]

Experimental Protocols

The study of the ValRS-valyl adenylate interaction relies on a combination of kinetic, thermodynamic, and structural biology techniques.

ATP-PPi Exchange Assay

This is a classic enzyme kinetics assay to measure the first step of the aminoacylation reaction (amino acid activation).

Principle: The formation of the aminoacyl-adenylate is reversible. This assay measures the rate of incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP in the presence of the enzyme, the specific amino acid (valine), and ATP. The rate of this exchange is proportional to the rate of this compound formation.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing buffer, MgCl₂, ATP, valine, and ValRS.

-

Initiation: The reaction is initiated by adding [³²P]PPi.

-

Incubation: The reaction is incubated at a specific temperature for a defined period.

-

Quenching: The reaction is stopped by adding a quenching solution (e.g., perchloric acid) containing activated charcoal.

-

Separation: The charcoal binds the ATP (now containing [³²P]ATP), while the unincorporated [³²P]PPi remains in the supernatant. The charcoal is washed to remove any unbound pyrophosphate.

-

Quantification: The radioactivity of the charcoal-bound [³²P]ATP is measured using a scintillation counter.

-

Data Analysis: The rate of the reaction is determined, and kinetic parameters like K_M_ for ATP and valine, and k_cat_, can be calculated by varying substrate concentrations.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a macromolecule. The resulting data can be used to determine the binding affinity (K_d_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment[10].

Methodology:

-

Sample Preparation: Purified ValRS is placed in the sample cell of the calorimeter, and the ligand (e.g., valine, ATP, or an inhibitor) is loaded into the injection syringe. Both are in identical buffer solutions to minimize heats of dilution.

-

Titration: A series of small, precise injections of the ligand into the protein solution is performed.

-

Heat Measurement: The instrument measures the heat change after each injection. The initial injections produce large heat changes as most of the ligand binds to the protein. As the protein becomes saturated, subsequent injections produce smaller heat changes, eventually equaling the heat of dilution.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model (e.g., a single-site binding model) to extract the thermodynamic parameters.

X-ray Crystallography

This powerful technique is used to determine the three-dimensional atomic structure of the ValRS active site, often in complex with substrates, intermediates (or their analogs), or inhibitors.

Principle: A high-quality crystal of the protein (or protein-ligand complex) is exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. The intensities and positions of these spots are used to calculate an electron density map, from which the atomic structure of the protein can be built and refined.

Methodology:

-

Protein Expression and Purification: Large quantities of highly pure and stable ValRS are produced.

-

Crystallization: The purified protein (often with the ligand of interest) is subjected to a wide range of conditions (e.g., varying pH, precipitant concentration, temperature) to induce the formation of well-ordered crystals.

-

Data Collection: A suitable crystal is mounted and exposed to an X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data is processed to determine the phases of the structure factors (the "phase problem"). An initial electron density map is calculated and a model of the protein is built into it. This model is then refined against the experimental data to produce a final, high-resolution atomic structure.[11]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The two-step aminoacylation reaction catalyzed by ValRS.

Caption: General workflow for studying ValRS-ligand interactions.

Caption: Logical flow of this compound formation in the ValRS active site.

Conclusion and Drug Development Implications

The formation and stabilization of the this compound intermediate are critical for the function of Valyl-tRNA synthetase. The enzyme's active site provides a highly specific environment that facilitates this crucial first step in tRNA charging. A detailed understanding of these interactions, derived from kinetic, thermodynamic, and structural studies, is paramount.

Aminoacyl-tRNA synthetases are attractive targets for the development of new antimicrobial agents because they are essential for bacterial viability and there are sufficient structural differences between prokaryotic and eukaryotic enzymes to allow for selective inhibition[4]. By targeting the ValRS active site, particularly the binding pocket for the this compound intermediate, it is possible to design potent and specific inhibitors that halt protein synthesis, leading to bacterial growth attenuation[4]. The data and methodologies presented in this guide provide a foundational framework for researchers and drug developers aiming to exploit the ValRS catalytic mechanism for therapeutic intervention.

References

- 1. Valyl-tRNA Synthetase [aars.online]

- 2. Aminoacyl-Trna Synthetases [biocyclopedia.com]

- 3. Mechanism of molecular interactions for tRNAVal recognition by valyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Aminoacyl tRNA Synthetases for Antimalarial Drug Development | Annual Reviews [annualreviews.org]

- 6. Valyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. The mechanism of inhibition of valyl-tRNA synthetase by S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the In Vitro Synthesis of Valyl Adenylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the in vitro enzymatic synthesis of valyl adenylate (Val-AMP), a critical intermediate in protein biosynthesis. The synthesis is catalyzed by Valyl-tRNA Synthetase (ValRS), which activates L-valine by reacting it with adenosine triphosphate (ATP).[1][2][3][4][5] Understanding the kinetics and mechanism of this reaction is fundamental for studies on protein synthesis, enzyme fidelity, and for the development of novel antimicrobial agents targeting this essential pathway.

Principle of the Reaction

Valyl-tRNA synthetase facilitates a two-step reaction to attach valine to its cognate tRNA. The first step, which is the focus of this protocol, is the adenylation of valine. In this magnesium-dependent reaction, the carboxyl group of valine attacks the α-phosphate of ATP, leading to the formation of a high-energy mixed anhydride, this compound, and the release of inorganic pyrophosphate (PPi).[1][3]

Reaction: Valine + ATP --(ValRS, Mg²⁺)--> Valyl-AMP + PPi

To drive the reaction towards the synthesis of this compound, inorganic pyrophosphatase is often included to hydrolyze the pyrophosphate product.

Experimental Protocol

This protocol outlines a typical procedure for the in vitro synthesis of this compound. The reaction volumes and concentrations can be scaled as needed.

Materials and Reagents:

-

L-Valine

-

Adenosine 5'-triphosphate (ATP), disodium salt

-

Valyl-tRNA Synthetase (ValRS) (Source-specific, e.g., from E. coli or T. thermophilus)

-

HEPES or Potassium Phosphate buffer

-

Magnesium Chloride (MgCl₂)

-

Potassium Chloride (KCl)

-

Inorganic Pyrophosphatase

-

Bovine Serum Albumin (BSA)

-

Nuclease-free water

Reaction Buffer Preparation (10X Stock):

| Component | Final Concentration (10X) |

| HEPES or K-Phosphate, pH 7.2 | 500 mM |

| MgCl₂ | 100 mM |

| KCl | 300 mM |

Table 1: Reaction Mixture for In Vitro Synthesis of this compound

| Component | Stock Concentration | Volume for 100 µL Reaction | Final Concentration |

| Nuclease-free Water | - | Up to 100 µL | - |

| 10X Reaction Buffer | 10X | 10 µL | 1X |

| L-Valine | 10 mM | 10 µL | 1 mM |

| ATP | 10 mM | 10 µL | 1 mM |

| BSA | 10 mg/mL | 1 µL | 0.1 mg/mL |

| Inorganic Pyrophosphatase | 10 U/mL | 1 µL | 0.1 U/mL |

| Valyl-tRNA Synthetase (ValRS) | 10 µM | 1 µL | 0.1 µM |

Procedure:

-

Preparation of the Reaction Mixture:

-

On ice, combine the nuclease-free water, 10X reaction buffer, L-valine, ATP, BSA, and inorganic pyrophosphatase in a microcentrifuge tube.

-

Mix gently by pipetting.

-

-

Initiation of the Reaction:

-

Add the Valyl-tRNA Synthetase (ValRS) to the reaction mixture to initiate the synthesis.

-

Mix gently and centrifuge briefly to collect the contents at the bottom of the tube.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the specific activity of the enzyme and should be determined empirically.

-

-

Termination of the Reaction (Optional):

-

To stop the reaction, heat inactivation at 95°C for 5 minutes can be performed. Alternatively, the reaction can be stopped by the addition of EDTA to chelate the Mg²⁺ ions.

-

-

Analysis of this compound Formation:

-

The formation of this compound can be monitored using various techniques, including:

-

Thin-Layer Chromatography (TLC): To separate the product from the reactants.

-

High-Performance Liquid Chromatography (HPLC): For quantification of the product.

-

Coupled Enzyme Assays: The production of AMP can be coupled to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[5][6]

-

Fluorescence-based Assays: Changes in protein fluorescence upon binding of the adenylate can be measured.[7]

-

-

Experimental Workflow Diagram

Caption: Workflow for the in vitro synthesis of this compound.

Signaling Pathway of Valine Activation

Caption: Valine activation and this compound formation pathway.

References

- 1. Valyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenylate-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring Valyl-tRNA Synthetase (ValRS) Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valyl-tRNA synthetase (ValRS) is a crucial enzyme in protein synthesis, responsible for the specific attachment of valine to its cognate tRNA (tRNAVal). This two-step aminoacylation reaction is fundamental for translational fidelity. In the first step, valine is activated by ATP to form a valyl-adenylate intermediate, with the release of inorganic pyrophosphate (PPi). In the second step, the activated valine is transferred to the 3'-end of tRNAVal. The high fidelity of this process is maintained, in part, by a proofreading or editing mechanism that hydrolyzes misactivated amino acids or misacylated tRNAs, a process often referred to as the "double sieve" mechanism.

Given its essential role in cell viability, ValRS is a compelling target for the development of novel antimicrobial and therapeutic agents. Accurate and robust methods for measuring ValRS activity are therefore indispensable for basic research, enzyme characterization, and high-throughput screening of potential inhibitors.

This document provides detailed protocols for the most common assays used to measure ValRS activity, along with guidance on data presentation and interpretation.

Data Presentation: Quantitative Analysis of ValRS Activity

A thorough characterization of ValRS involves the determination of its kinetic parameters and its sensitivity to inhibitors. The following tables summarize key quantitative data for ValRS from different organisms.

Table 1: Michaelis-Menten Kinetic Constants for Valyl-tRNA Synthetase

| Organism | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |

| Thermus thermophilus | tRNAVal | - | - | - | [1] |

| Thermus thermophilus (wild-type) | tRNAVal | - | - | - | [1] |

| Thermus thermophilus (coiled-coil domain deletion) | tRNAVal | Increased 28-fold | Decreased 19-fold | - | [1] |

| Thermus thermophilus (G18U/G19C tRNAVal mutant) | tRNAVal | Increased 21-fold | Decreased 32-fold | - | [1] |

Note: Specific numerical values for KM and kcat from the provided search results were limited. The table reflects the reported fold-changes upon mutation.

Table 2: Inhibition Constants (IC50/Ki) for ValRS Inhibitors

| Inhibitor | Organism | Assay Type | IC50 / Ki | Reference |

| Data not available in search results | - | - | - | - |

Note: The search results did not yield specific IC50 or Ki values for ValRS inhibitors. This table is provided as a template for experimental data.

Experimental Protocols

This section provides detailed methodologies for three common assays to measure ValRS activity: the radioactive aminoacylation assay, the ATP-PPi exchange assay, and a non-radioactive colorimetric assay.

Protocol 1: Radioactive Aminoacylation Assay (Filter-Binding Method)

This is the most direct and widely used method to measure the formation of radiolabeled Valyl-tRNAVal.

Principle: This assay measures the incorporation of a radiolabeled amino acid (e.g., [3H]-valine or [14C]-valine) into tRNA. The resulting aminoacyl-tRNA is precipitated onto a filter, while unincorporated amino acids are washed away. The radioactivity retained on the filter is then quantified as a measure of enzyme activity.

Materials:

-

Purified ValRS enzyme

-

In vitro transcribed or purified tRNAVal

-

[3H]-Valine or [14C]-Valine

-

ATP

-

Reaction Buffer: e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT

-

Bovine Serum Albumin (BSA)

-

Inorganic Pyrophosphatase

-

Quenching Solution: 10% (w/v) Trichloroacetic acid (TCA)

-

Wash Solution: 5% (w/v) TCA

-

Ethanol (70% and 95%)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture on ice containing the reaction buffer, ATP, BSA, inorganic pyrophosphatase, tRNAVal, and [3H]-valine. The final concentrations of each component should be optimized, but typical ranges are:

-

ValRS: 10 - 100 nM

-

tRNAVal: 1 - 20 µM

-

[3H]-Valine: 10 - 100 µM (with a specific activity of >1000 cpm/pmol)

-

ATP: 2 - 5 mM

-

Inorganic Pyrophosphatase: 1 U/mL

-

-

Initiation: Initiate the reaction by adding the ValRS enzyme to the reaction mixture. For time-course experiments, start a timer immediately.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for human ValRS).

-

Quenching: At specific time points, take aliquots of the reaction mixture and spot them onto the glass fiber filters. Immediately immerse the filters in ice-cold 10% TCA to precipitate the tRNA and stop the reaction.

-

Washing:

-

Wash the filters three times with ice-cold 5% TCA for 5-10 minutes each to remove unincorporated radiolabeled valine.

-

Perform a final wash with 70% ethanol.

-

-

Drying: Dry the filters completely under a heat lamp or at room temperature.

-

Quantification: Place each dried filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Convert the counts per minute (CPM) to picomoles of Val-tRNAVal formed using the specific activity of the [3H]-valine. Plot the amount of product formed over time to determine the initial reaction velocity.

Protocol 2: ATP-PPi Exchange Assay

This assay measures the first step of the aminoacylation reaction: the amino acid-dependent formation of the aminoacyl-adenylate intermediate.

Principle: The formation of the aminoacyl-adenylate is reversible. In the presence of a high concentration of radiolabeled pyrophosphate ([32P]-PPi), the reverse reaction will lead to the incorporation of 32P into ATP. The amount of [32P]-ATP formed is proportional to the enzyme activity.[2]

Materials:

-

Purified ValRS enzyme

-

L-Valine

-

ATP

-

[32P]-Pyrophosphate ([32P]-PPi)

-

Reaction Buffer: e.g., 50 mM Tris-HCl pH 7.8, 10 mM MgCl2, 2 mM DTT

-

Quenching Solution: 7% (v/v) perchloric acid containing 1% (w/v) activated charcoal

-

Wash Solution: 0.1 M sodium pyrophosphate in 1 M HCl

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing reaction buffer, ATP, L-valine, and [32P]-PPi.

-

Initiation: Start the reaction by adding ValRS enzyme.

-

Incubation: Incubate at the desired temperature for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Quenching and Separation:

-

Stop the reaction by adding the quenching solution. The activated charcoal will bind to the [32P]-ATP.

-

Centrifuge the mixture to pellet the charcoal.

-

-

Washing: Wash the charcoal pellet with the wash solution to remove any unbound [32P]-PPi. Repeat the wash step.

-

Quantification: Resuspend the charcoal pellet in scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of [32P]-ATP formed based on the specific activity of the [32P]-PPi.

Protocol 3: Non-Radioactive Malachite Green Assay

This colorimetric assay provides a safer and more convenient alternative to radioactive methods by detecting the inorganic phosphate (Pi) produced from the hydrolysis of pyrophosphate (PPi) by inorganic pyrophosphatase.

Principle: The ValRS-catalyzed reaction produces PPi. Inorganic pyrophosphatase is added to the reaction to hydrolyze PPi into two molecules of inorganic phosphate (Pi). The Pi is then detected using a malachite green-molybdate reagent, which forms a colored complex that can be measured spectrophotometrically.

Materials:

-

Purified ValRS enzyme

-

L-Valine

-

ATP

-

tRNAVal

-

Inorganic Pyrophosphatase

-

Reaction Buffer: e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT

-

Malachite Green Reagent (commercially available or prepared in-house)

-

Phosphate standard solution

Procedure:

-

Reaction Setup: In a 96-well plate, set up the reaction mixture containing reaction buffer, ATP, L-valine, tRNAVal, and inorganic pyrophosphatase.

-

Initiation: Add ValRS to initiate the reaction.

-

Incubation: Incubate the plate at the optimal temperature for a defined period.

-

Detection: Stop the reaction and develop the color by adding the malachite green reagent according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a plate reader.

-

Data Analysis: Create a standard curve using the phosphate standard solution. Use the standard curve to determine the concentration of Pi produced in each reaction well. Calculate the ValRS activity based on the amount of Pi generated over time.

Visualizations

ValRS Catalytic Cycle and Proofreading

The following diagram illustrates the two-step aminoacylation reaction catalyzed by ValRS, including the proofreading (editing) step that ensures fidelity.

Caption: The catalytic cycle of Valyl-tRNA synthetase, including amino acid activation, tRNA charging, and proofreading of misacylated tRNA.

Experimental Workflow: Radioactive Aminoacylation Assay

The following diagram outlines the key steps in the radioactive aminoacylation filter-binding assay.

Caption: Workflow for the radioactive aminoacylation filter-binding assay.

Logical Relationship: The Double Sieve Model of ValRS Fidelity

This diagram illustrates the two-step fidelity mechanism of ValRS.

Caption: The double sieve model for ValRS substrate specificity.

References

Application Notes and Protocols for the Purification of Valyl Adenylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The aminoacylation reaction, catalyzed by aminoacyl-tRNA synthetases, is a fundamental process in all living organisms. The first step of this reaction is the formation of an aminoacyl adenylate intermediate. In the case of the amino acid valine, Valyl-tRNA synthetase catalyzes the formation of Valyl adenylate from L-valine and ATP. This intermediate is highly susceptible to hydrolysis, making its isolation and purification challenging. The ability to purify this compound is crucial for detailed kinetic studies of Valyl-tRNA synthetase, for use as a chemical standard, and in drug discovery programs targeting this enzyme class. This protocol outlines a robust, albeit theoretical, approach to purify this compound from an in vitro enzymatic reaction.

Data Presentation

The primary goal of the purification protocol is to separate this compound from the other components of the reaction mixture. The following table summarizes the key components and the desired outcome of the purification process.

| Component | Type | Molecular Weight (approx. g/mol ) | Charge at Neutral pH | Goal of Purification Step |

| Valyl-tRNA Synthetase | Enzyme (Protein) | > 100,000 | Variable | Removal from the reaction mixture |

| L-Valine | Amino Acid | 117.15 | Neutral | Separation from this compound |

| ATP | Nucleotide | 507.18 | Negative | Separation from this compound |

| This compound | Target Molecule | 428.36 | Negative | Isolation in a pure form |

| Magnesium Chloride (MgCl₂) | Salt | 95.21 | N/A (ions) | Removal during buffer exchange/desalting |

| Pyrophosphate (PPi) | Small Molecule | 177.98 | Negative | Separation from this compound |

| AMP | Nucleotide | 347.22 | Negative | Separation from this compound (as a potential breakdown product) |

Experimental Protocols

This section details the proposed multi-step protocol for the purification of this compound.

Part 1: In Vitro Synthesis of this compound

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing 50 mM HEPES-KOH (pH 7.5), 10 mM MgCl₂, and 2 mM DTT.

-

In a microcentrifuge tube, combine the following reagents to the specified final concentrations:

-

100 µM purified Valyl-tRNA synthetase

-

5 mM L-Valine

-

2 mM ATP

-

-

Keep all reagents on ice until the start of the reaction.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding ATP to the mixture.

-

Incubate the reaction at 37°C for a short duration (e.g., 1-5 minutes) to allow for the formation of this compound without significant subsequent transfer to tRNA (which is absent in this reaction mixture). The optimal incubation time should be determined empirically.

-

Part 2: Rapid Quenching and Protein Removal

-

Reaction Quenching:

-

To prevent the hydrolysis of the unstable this compound, the reaction must be stopped rapidly. This is achieved by acid quenching.

-

Add an equal volume of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to the reaction mixture[1].

-

Vortex the mixture immediately and incubate on ice for 15-30 minutes. This step simultaneously stops the enzymatic reaction and precipitates the Valyl-tRNA synthetase[2][3][4].

-

-

Protein Pelletization:

-

Centrifuge the quenched reaction mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein[1].

-

Carefully collect the supernatant, which contains this compound and other small molecules. The pellet contains the denatured enzyme.

-

Part 3: Chromatographic Purification of this compound

The supernatant from the previous step contains this compound, unreacted L-valine, ATP, AMP (from any breakdown), and pyrophosphate. Ion-exchange chromatography is a suitable method for separating these charged molecules[5][6][7][8][9].

-

Sample Preparation for Chromatography:

-

Neutralize the acidic supernatant by adding a calculated amount of a suitable base (e.g., 1 M Tris base). Monitor the pH to bring it to a range compatible with the ion-exchange column (typically pH 7.0-8.0).

-

Filter the neutralized sample through a 0.22 µm syringe filter to remove any fine particulate matter.

-

-

Anion-Exchange Chromatography:

-

Column: A strong anion-exchange (SAX) column is recommended.

-

Mobile Phase A: 20 mM Tris-HCl, pH 7.5.

-

Mobile Phase B: 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl.

-

Equilibration: Equilibrate the SAX column with Mobile Phase A.

-

Sample Loading: Load the prepared sample onto the column.

-

Elution: Elute the bound molecules using a linear gradient of Mobile Phase B (e.g., 0-100% over 30 column volumes).

-

L-valine, being neutral at this pH, will not bind to the column and will be found in the flow-through.

-

AMP, this compound, ATP, and PPi will bind to the column due to their negatively charged phosphate groups and will elute at different salt concentrations based on their net charge. It is expected that this compound will elute at a lower salt concentration than ATP.

-

-

Fraction Collection: Collect fractions throughout the gradient elution.

-

-

Analysis of Fractions:

-

Analyze the collected fractions for the presence of this compound. This can be done using techniques such as:

-

UV-Vis Spectroscopy: Monitor the absorbance at 260 nm to detect the adenine moiety.

-

Mass Spectrometry (LC-MS): This is the most definitive method to identify the fraction containing this compound based on its mass-to-charge ratio.

-

Thin-Layer Chromatography (TLC): Compare the migration of the purified fraction against standards of valine, ATP, and AMP.

-

-

-

Desalting:

-

Pool the fractions containing pure this compound.

-

If necessary, remove the high concentration of salt from the purified fraction using a desalting column (size-exclusion chromatography) or dialysis.

-

Visualizations

Signaling Pathway of this compound Formation

Caption: Formation of this compound and pyrophosphate from L-valine and ATP, catalyzed by Valyl-tRNA synthetase.

Experimental Workflow for this compound Purification

References

- 1. its.caltech.edu [its.caltech.edu]

- 2. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]

- 3. TCA precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Precipitation Procedures [sigmaaldrich.com]

- 5. Oligonucleotide Purification via Ion Exchange [knauer.net]

- 6. elementlabsolutions.com [elementlabsolutions.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. agilent.com [agilent.com]

Kinetic Analysis of Valyl Adenylate Formation and Breakdown: Application Notes and Protocols